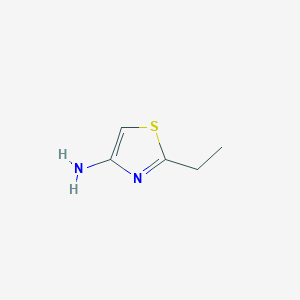
2-Ethylthiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthiazol-4-amine typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 24 hours to complete . Another method involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and vacuum drying to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-Ethylthiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
科学研究应用
2-Ethylthiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
作用机制
The mechanism of action of 2-Ethylthiazol-4-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, and interfere with cellular processes. For example, it has been shown to inhibit BRAF kinase activity, which is involved in cell division . Additionally, it can act as an antagonist to certain enzymes, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole: The parent compound, widely used in medicinal chemistry.
Uniqueness
2-Ethylthiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethyl group at the C-2 position enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
属性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC 名称 |
2-ethyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3 |
InChI 键 |
QSZHLBRNCOEGDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CS1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


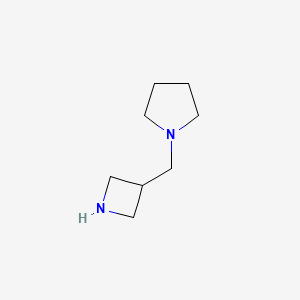

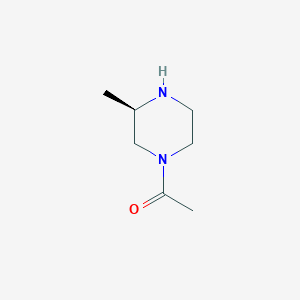
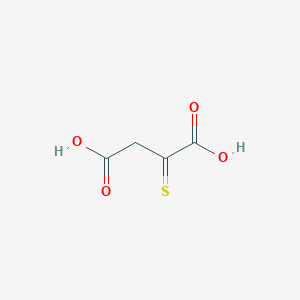

![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
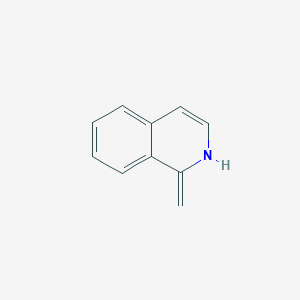
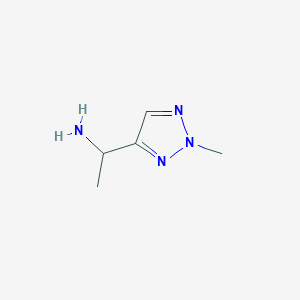

![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
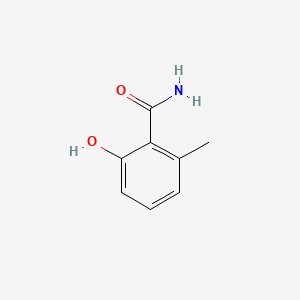
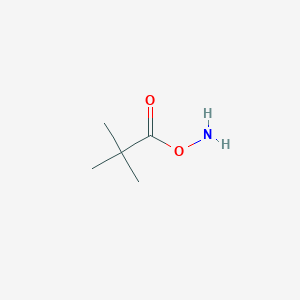

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
